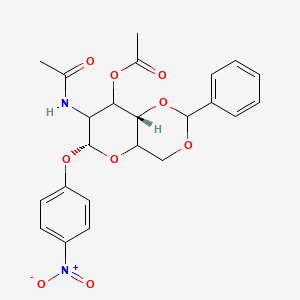

p-Nitrophenyl 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of p-nitrophenyl glucopyranosides, synthesized for various biochemical and analytical applications. Its structure is designed to offer specific reactivity and stability, making it suitable for studying enzyme kinetics and mechanisms, particularly in glycosidase research.

Synthesis Analysis

The synthesis involves multiple steps, including protection and deprotection of functional groups, glycosylation reactions, and modifications to introduce the p-nitrophenyl, acetamido, and acetyl groups. A typical approach might involve starting with a suitable glucopyranoside derivative, followed by sequential addition of protective groups, functionalization to introduce the nitrophenyl and acetamido groups, and finally, acetylation to obtain the target compound. This multi-step synthesis requires careful control of reaction conditions to achieve high yield and purity (Bedi, Shah, & Bahl, 1978).

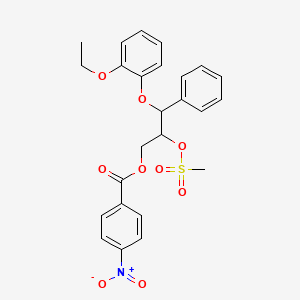

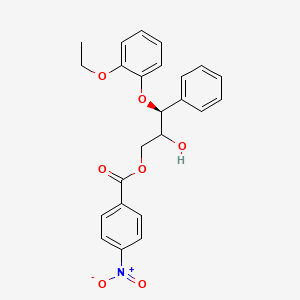

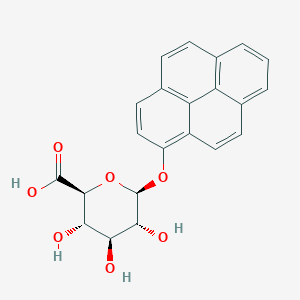

Molecular Structure Analysis

The molecular structure of p-Nitrophenyl 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside involves a complex arrangement of functional groups around the glucopyranose ring. The presence of the p-nitrophenyl group introduces electron-withdrawing effects, while the acetamido and acetyl groups affect the compound's hydrogen bonding and solubility characteristics. The benzylidene acetal protects the glycosidic linkage and influences the stereochemistry of the molecule.

Chemical Reactions and Properties

This compound participates in reactions typical of nitrophenyl ethers, acetamides, and acetyl-protected sugars. It can serve as a substrate for glycosidase enzymes, allowing for the study of enzyme specificity and kinetics. Its nitrophenyl group can undergo reduction to form aminophenyl derivatives, while the acetamido group can participate in N-deacetylation and N-acylation reactions.

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystallinity, are influenced by the compound's functional groups and molecular structure. The presence of the benzylidene group may enhance the compound's crystallinity, facilitating its purification and characterization through techniques like X-ray crystallography.

Chemical Properties Analysis

Chemically, this compound exhibits properties characteristic of its functional groups. The nitro group makes it susceptible to reduction reactions, while the acetamido and acetyl groups may be involved in acylation and deacylation reactions, respectively. These properties are crucial for its application in biochemical assays and synthetic chemistry.

Safety And Hazards

将来の方向性

The compound’s role as a substrate for N-acetyl-β-D-glucosaminidase suggests potential applications in biochemical research and clinical diagnostics12. Its use in the detection of Sanfilippo syndrome B indicates a possible role in genetic disease diagnosis2.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field are recommended.

特性

IUPAC Name |

[(6R,8aS)-7-acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O9/c1-13(26)24-19-21(31-14(2)27)20-18(12-30-22(34-20)15-6-4-3-5-7-15)33-23(19)32-17-10-8-16(9-11-17)25(28)29/h3-11,18-23H,12H2,1-2H3,(H,24,26)/t18?,19?,20-,21?,22?,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESTZLZNOJJNEZ-GCIQQMSLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC4=CC=C(C=C4)[N+](=O)[O-])OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1[C@H](OC2COC(O[C@H]2C1OC(=O)C)C3=CC=CC=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Nitrophenyl 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one](/img/no-structure.png)

![(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxythiocarbonylpropanoyl]azetidine-2-thiocarboxylic Acid tert-Butyl Ester](/img/structure/B1140271.png)

![6-Cyano-trans-3-bromo-3,4-dihydro-2,2-dimethyl-2H-benzo-[b]-pyran-4-ol](/img/structure/B1140276.png)

![(6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B1140277.png)

![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B1140281.png)